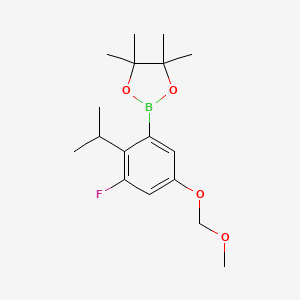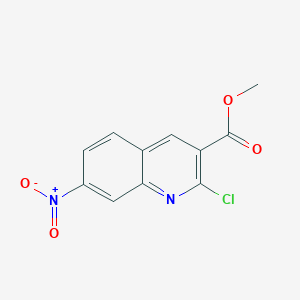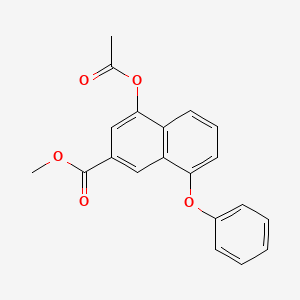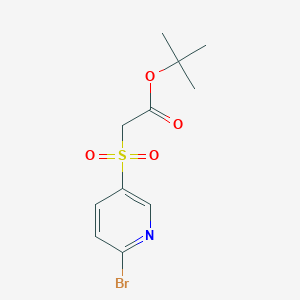
N-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2-(trifluoromethyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2-(trifluoromethyl)isonicotinamide is a complex organic compound that features a boronate ester group, a trifluoromethyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2-(trifluoromethyl)isonicotinamide typically involves multiple steps:
Formation of the Boronate Ester: This step involves the reaction of a pyridine derivative with a boronic acid or boronate ester under conditions such as Suzuki coupling.
Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution or other methods involving trifluoromethylating agents.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an acid chloride or ester with an amine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the boronate ester group.
Reduction: Reduction reactions could target the pyridine ring or the trifluoromethyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, substituted pyridine compounds, and various amide derivatives.
Scientific Research Applications
Chemistry
Catalysis: The boronate ester group can be used in catalytic cycles, particularly in Suzuki-Miyaura cross-coupling reactions.
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound could serve as a lead compound or intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: Its unique chemical properties might make it useful as a probe in biological assays.
Industry
Electronics: Use in the development of organic electronic materials.
Mechanism of Action
The mechanism by which N-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2-(trifluoromethyl)isonicotinamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The boronate ester group could participate in reversible covalent interactions, while the trifluoromethyl group might enhance binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2-(trifluoromethyl)benzamide
- N-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2-(trifluoromethyl)nicotinamide
Uniqueness
The unique combination of a boronate ester group, a trifluoromethyl group, and a pyridine ring in N-(6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-2-(trifluoromethyl)isonicotinamide sets it apart from similar compounds. This combination can confer unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H21BF3N3O3 |
|---|---|
Molecular Weight |
407.2 g/mol |
IUPAC Name |
N-[6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-(trifluoromethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C19H21BF3N3O3/c1-11-14(20-28-17(2,3)18(4,5)29-20)9-13(10-25-11)26-16(27)12-6-7-24-15(8-12)19(21,22)23/h6-10H,1-5H3,(H,26,27) |
InChI Key |
OXIGWOWZAZGDHX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)NC(=O)C3=CC(=NC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13926799.png)


![2-[(Carboxymethyl)carbamoyl]benzoic acid](/img/structure/B13926826.png)

